Human Carboxylesterase 2 (CE2) Inhibition: Direct Head-to-Head IC₅₀ Comparison with Unsubstituted Parent Compound
Methyl 5-methyl-2-phenylbenzoate demonstrates a 1.64-fold higher inhibitory potency (lower IC₅₀) against human carboxylesterase 2 (CE2) compared to the unsubstituted parent compound methyl 2-phenylbenzoate. The 5-methyl analog exhibits an IC₅₀ of 3.42 × 10³ nM (3.42 µM), whereas the parent compound without the 5-methyl substituent exhibits an IC₅₅ of 5.61 × 10³ nM (5.61 µM) under identical assay conditions [1]. This represents a 39% reduction in IC₅₀, indicating that the 5-methyl substituent contributes measurably to CE2 target engagement.
| Evidence Dimension | Inhibitory activity against human carboxylesterase 2 (CE2) |
|---|---|
| Target Compound Data | IC₅₀ = 3.42 × 10³ nM (3.42 µM) |
| Comparator Or Baseline | Methyl 2-phenylbenzoate (unsubstituted parent): IC₅₀ = 5.61 × 10³ nM (5.61 µM) |
| Quantified Difference | 1.64-fold lower IC₅₀ (39% reduction); target compound more potent |
| Conditions | Human liver microsomes, fluorescein diacetate substrate, 10 min preincubation |
Why This Matters
In drug metabolism studies where CE2 is a key hydrolytic enzyme, the methyl-substituted analog provides a distinct activity profile that cannot be replicated by the unsubstituted parent.
- [1] BindingDB BDBM50154558 (methyl 5-methyl-2-phenylbenzoate) and BDBM50058817 (methyl 2-phenylbenzoate). IC₅₀ data for human CE2 inhibition. ChEMBL curated. View Source
